![molecular formula C20H24N2O2S B4022919 2-[4-(1-benzofuran-2-ylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4022919.png)
2-[4-(1-benzofuran-2-ylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol
Description
Synthesis Analysis
The synthesis of related benzofuran and piperazine derivatives involves multi-step processes that include the reaction of specific bromophenyl and chlorophenyl compounds with hydroxyethylpiperazine or similar agents under optimized conditions. For instance, the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol from bromophenylmethyl-4-chlorobenzene and 2-hydroxyethylpiperazine achieved a high yield under specific temperature and reaction time conditions, indicating the importance of precise control over the synthesis parameters for obtaining the desired product efficiently (Wang Jin-peng, 2013).
Molecular Structure Analysis
Molecular structure analysis of benzofuran and piperazine derivatives, including X-ray diffraction and spectral analyses, provides insights into the configuration and conformation of these compounds. The synthesis of benzofuran-2-yl derivatives often results in compounds with specific geometric arrangements, confirmed via X-ray diffraction, highlighting the planar or near-planar arrangements of benzofuran and phenyl rings and the adoption of specific conformations by piperazine rings. This structural information is crucial for understanding the reactivity and interaction of these molecules with biological targets or other chemical entities (Bakr F. Abdel-Wahab et al., 2023).
Chemical Reactions and Properties
The chemical reactions involving benzofuran and piperazine derivatives are diverse, including biocatalytic reductions, annulations, and N-formylations, which lead to the formation of various functionalized products. For example, the biocatalytic reduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei demonstrates the potential for enantioselective synthesis of chiral alcohols, a key aspect in the development of pharmaceuticals (Engin Şahin, 2019).
Physical Properties Analysis
The physical properties of benzofuran and piperazine derivatives, including their solubility, melting points, and crystal structure, are influenced by their molecular structure. The crystallization behavior and the formation of polymorphic forms are aspects of particular interest, as they can affect the compound's stability, solubility, and bioavailability. Studies on organic crystal engineering with piperazine derivatives highlight the significance of hydrogen bonding and intermolecular interactions in determining the polymorphic forms and physical properties of these compounds (Robin A Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of 2-[4-(1-benzofuran-2-ylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol and related compounds, including their reactivity, stability, and interactions with biological targets, are essential for their potential applications. The design and synthesis of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands exemplify the targeted modification of chemical properties to achieve high potency and selectivity for specific receptors, demonstrating the importance of structure-affinity relationships in drug development (I. Moussa et al., 2010).
properties
IUPAC Name |
2-[4-(1-benzofuran-2-ylmethyl)-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c23-10-7-17-13-21(8-9-22(17)15-19-5-3-11-25-19)14-18-12-16-4-1-2-6-20(16)24-18/h1-6,11-12,17,23H,7-10,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGJAPDQNLRBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC3=CC=CC=C3O2)CCO)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-Benzofuran-2-ylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



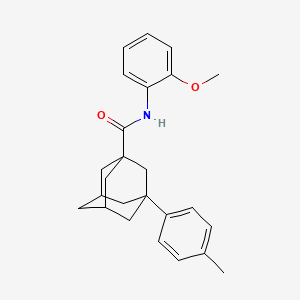
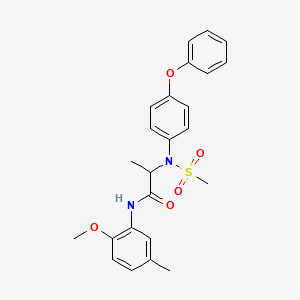
![3-(3-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B4022857.png)
![N-(4-ethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4022866.png)
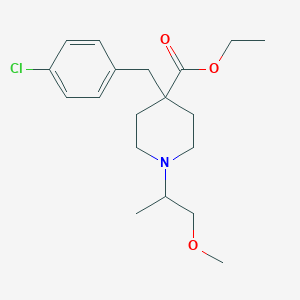


![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4022884.png)
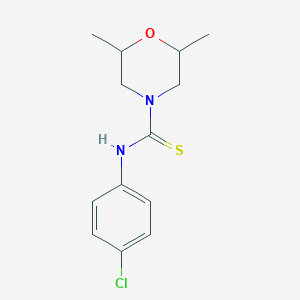
![2-(benzyloxy)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one](/img/structure/B4022903.png)
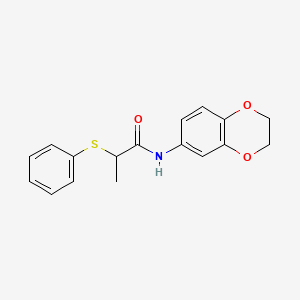
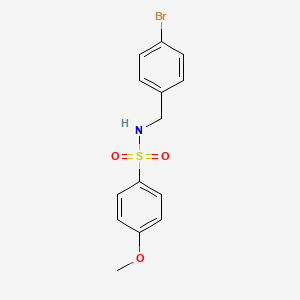
![N-[1,3-benzodioxol-5-yl(2-hydroxy-1-naphthyl)methyl]-3-phenylpropanamide](/img/structure/B4022935.png)
